Superior Turnover Rate vs. Natural α-Spectrin-Derived Sequence (EVYGMM)
The target compound demonstrates a significantly higher catalytic turnover rate when hydrolyzed by calpain-1, compared to a substrate based on the natural α-spectrin cleavage site. This translates directly to enhanced assay sensitivity and a wider dynamic range. Quantitative data shows the turnover rate for the hydrolysis of the PLFAER-based FRET substrate by calpain-1 is more than 18-fold higher than for the EVYGMM sequence derived from α-spectrin .
| Evidence Dimension | Turnover Rate (Relative) |
|---|---|
| Target Compound Data | More than 18-fold higher turnover rate |
| Comparator Or Baseline | FRET substrate based on the EVYGMM sequence (derived from the natural substrate α-spectrin cleavage site) |
| Quantified Difference | >18-fold increase in turnover rate |
| Conditions | Calpain-1 enzyme assay |
Why This Matters
Higher turnover rate enables detection of lower enzyme concentrations, reduces substrate consumption, and improves signal-to-noise ratios in high-throughput screening applications.
